(1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6)

CAS No.: 350820-08-5

Cat. No.: VC17963681

Molecular Formula: C10H16ClNO

Molecular Weight: 207.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 350820-08-5 |

|---|---|

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 207.73 g/mol |

| IUPAC Name | (1R,2S)-3,3,3-trideuterio-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i1D3,2D3; |

| Standard InChI Key | BALXUFOVQVENIU-PRPOTQLESA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[C@@H]([C@@H](C1=CC=CC=C1)O)NC([2H])([2H])[2H].Cl |

| Canonical SMILES | CC(C(C1=CC=CC=C1)O)NC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

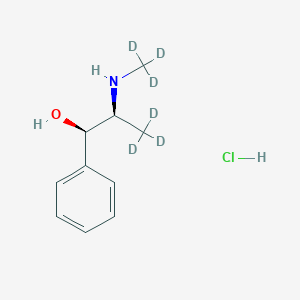

(1R,2S)-(-)-Ephedrine-D6 hydrochloride (CAS 350820-08-5) is a chiral molecule with a molecular weight of 207.73 g/mol . The deuterium atoms are strategically incorporated at the N-methyl and adjacent methyl groups, resulting in the isotopic formula C₁₀H₁₀D₆ClNO. The compound’s stereochemistry is defined by its (1R,2S) configuration, which mirrors the natural (-)-ephedrine enantiomer . This stereospecificity is critical for its pharmacological activity and interaction with biological targets, such as adrenergic receptors.

Synonyms and Identifiers

The compound is recognized by multiple identifiers, including:

-

IUPAC Name: (1R,2S)-3,3,3-trideuterio-1-phenyl-2-(trideuteriomethylamino)propan-1-ol hydrochloride.

These identifiers facilitate cross-referencing across chemical databases and regulatory documents.

Synthesis and Isotopic Labeling

Deuterium Incorporation Strategies

The synthesis of (1R,2S)-(-)-Ephedrine-D6 hydrochloride involves replacing six hydrogen atoms with deuterium. Key steps include:

-

Reductive Amination: Deuteration of the N-methyl group using deuterated dimethylamine (CD₃)₂NH .

-

Isotopic Exchange: Catalytic hydrogen-deuterium exchange at the β-carbon position using D₂O and palladium catalysts.

These methods ensure ≥98% isotopic purity, as verified by high-resolution MS and NMR .

Purification and Characterization

Post-synthesis purification employs recrystallization from ethanol-D6 to remove non-deuterated impurities. Characterization techniques include:

-

NMR Spectroscopy: Distinct singlet peaks at δ 2.45 ppm (CD₃) and δ 3.20 ppm (CD₂) confirm deuterium incorporation.

-

Mass Spectrometry: A molecular ion peak at m/z 207.73 ([M+H]⁺) aligns with the theoretical isotopic distribution .

Analytical Applications

Mass Spectrometry (MS)

Deuterated ephedrine serves as an internal standard in quantitative MS assays. Its isotopic signature (D6) distinguishes it from endogenous ephedrine (D0), enabling accurate calibration. For example, in a study analyzing Xiao’er Kechuanling oral solution, deuterated standards achieved a limit of detection (LOD) of 0.04 µg/kg for ephedrine .

Table 1: Calibration Data for Ephedrine HCl in MS Assays

| Concentration (µg/mL) | Mean Area (mAU·min) |

|---|---|

| 0.10 | 3,380 |

| 0.20 | 8,013 |

| 0.40 | 16,834 |

| 0.50 | 20,141 |

Data adapted from Sigma-Aldrich method validation .

Nuclear Magnetic Resonance (NMR)

In NMR, the compound’s deuterium atoms reduce signal splitting, simplifying spectral interpretation. For instance, the CD₃ group produces a singlet in ¹H NMR, whereas non-deuterated ephedrine shows a multiplet.

Pharmacological and Regulatory Considerations

Regulatory Status

The compound is labeled "For research use only" and requires permits under the Controlled Substances Act (CSA) in the United States. International shipments may incur additional documentation, such as DEA Form 222 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume